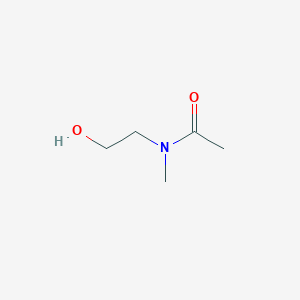

N-(2-hydroxyethyl)-N-methylacetamide

Vue d'ensemble

Description

N-(2-Hydroxyethyl)ethylenediamine is a derivative of piperazine with good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 .

Synthesis Analysis

A study reported the synthesis of two acrylamide derivatives, namely: N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) and N-((2-hydroxyethyl)carbamothioyl)acrylamide (HCA). Their chemical structures were analyzed and confirmed using IR and 1H NMR .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Chemical Reactions Analysis

In a study, biogenic acids were reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, including the isotherms of surface tension of these compounds on a liquid-gas interface in water and hydrochloric acid .Applications De Recherche Scientifique

Infrared Spectrum Analysis : N-methylacetamide's infrared spectrum, including amide I, II, and III bands, has been studied using density functional theory, which is significant in organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Hydrolysis Kinetics and Mechanism : The hydrolysis kinetics and mechanism of N-substituted amides, including N-methylacetamide, have been investigated in high-temperature water, revealing insights into the reaction's pH dependence and mechanistic pathways (P. Duan et al., 2010).

Cation-Amide Binding : Research using ab initio molecular dynamics simulations has been conducted to understand the interaction of cations with N-methylacetamide, providing insights into specific ion effects on proteins (E. Pluhařová et al., 2014).

Hydrophobic Collapse in Solutions : Studies using infrared spectroscopy and molecular dynamics simulations have explored the hydrophobic collapse in N-methylacetamide–water mixtures, which has implications for understanding protein folding (E. Salamatova et al., 2018).

Molecular Structure Analysis : The molecular structure of N-methylacetamide has been studied using gas electron diffraction, providing valuable data on bond distances and angles relevant to the peptide bond in proteins (Mitsuo Kitano et al., 1973).

Vibrational Dynamics : The vibrational dynamics of N-methylacetamide have been calculated, aiding in the understanding of amide vibrations, which are crucial in the study of protein structures (T. Miyazawa et al., 1958).

Thermodynamic Properties : An extensive thermodynamic study of acetamides, including N-methylacetamide, has been conducted to understand phase behavior, vapor pressures, and heat capacities, which are important in chemical engineering and material science applications (Vojtěch Štejfa et al., 2020).

Electrochemical Studies : N-Methylacetamide has been evaluated as an electrolyte component for lithium-ion batteries, highlighting its potential in enhancing battery performance and stability (Q. Lu et al., 2016).

Mécanisme D'action

Target of Action

N-(2-hydroxyethyl)-N-methylacetamide, also known as Palmitoylethanolamide (PEA), primarily targets the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA exerts a variety of biological effects, some related to chronic inflammation and pain . It binds to a nuclear receptor, through which it exerts these effects . It lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

PEA enhances anandamide activity by an "entourage effect" . This suggests that PEA plays a role in the endocannabinoid system (ECS), which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

HEP is rapidly excreted, with about 65% of the dose administered in the 0–72 h collection interval being excreted via the faecal route . Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

PEA has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound .

Action Environment

Exposure to environmental tobacco smoke has been associated with changes in levels of related compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSKGKGKPGOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440952 | |

| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15567-95-0 | |

| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

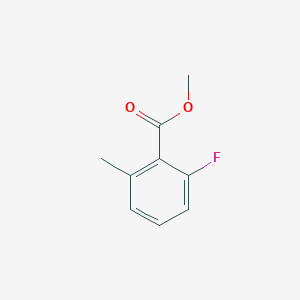

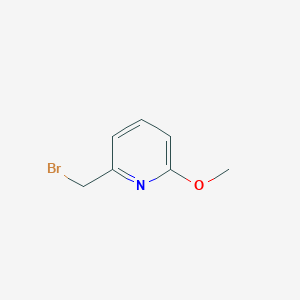

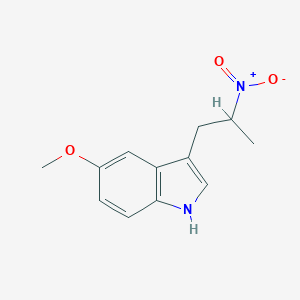

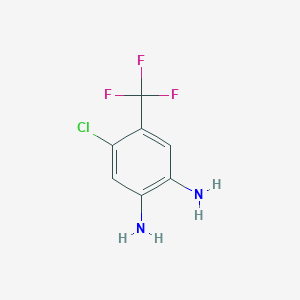

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

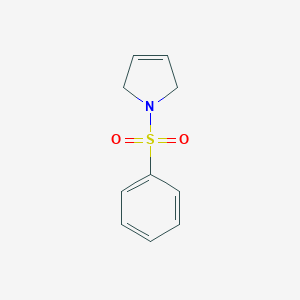

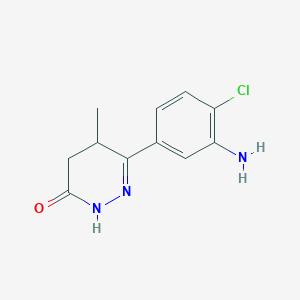

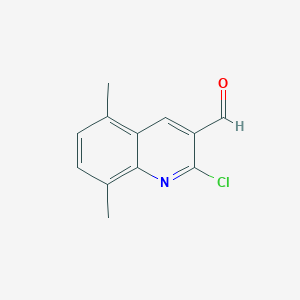

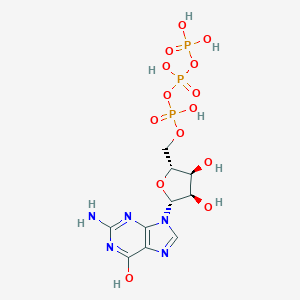

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.